![molecular formula C8H15NO B11828557 [(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,6S)-6-methyl-3-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound that features a unique azabicycloheptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require precise control of temperature and pressure to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory procedures.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- [(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 7-Oxabicyclo[2.2.1]heptane
Uniqueness
[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of the azabicycloheptane structure. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-7-2-3-9-5-8(7,4-7)6-10/h9-10H,2-6H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
FHYNZKAAWIRXJU-HTQZYQBOSA-N |
SMILES isomérico |
C[C@]12CCNC[C@]1(C2)CO |
SMILES canónico |
CC12CCNCC1(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


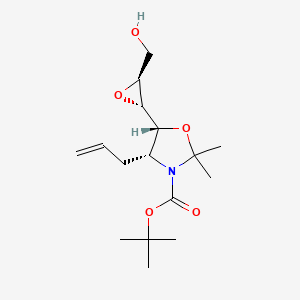
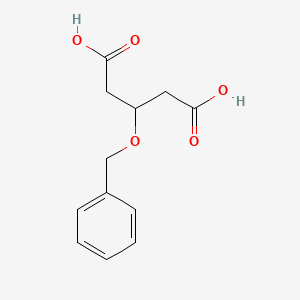
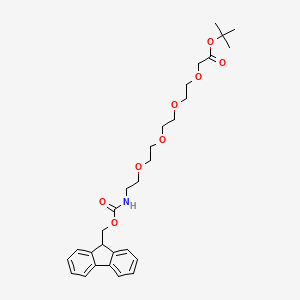
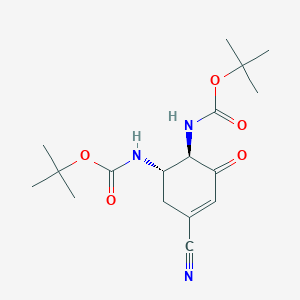

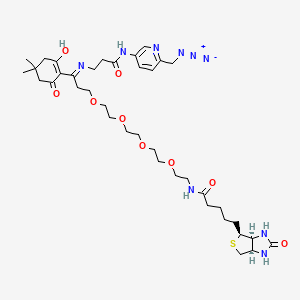
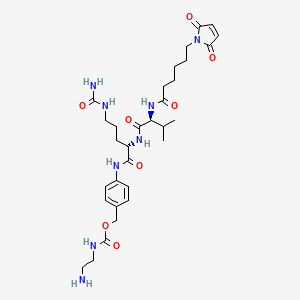


![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)
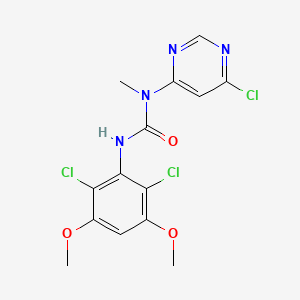
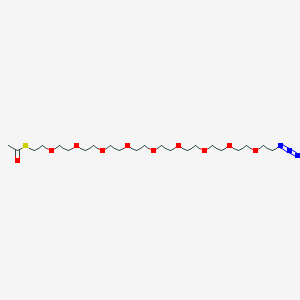
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
